molecular formula C22H19N5O3 B2749772 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 941907-72-8

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2749772
CAS RN: 941907-72-8
M. Wt: 401.426
InChI Key: MQOONRGUUACMOZ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Phos-tag Chromatography with Hydrophilic Resin Beads: Phos-tag derivatives are used to separate and concentrate phosphopeptides and phosphoproteins. This technique employs hydrophilic chromatography carriers (Phos-tag polymer beads) to selectively capture phosphorylated species.

b. Phos-tag Biotin Detection on Microarrays: Researchers use Phos-tag-biotin conjugates to detect phosphopeptides and phosphoproteins on various arrays. This method allows high-throughput screening of phosphorylation events.

c. Phos-tag Acrylamide Electrophoresis for Phosphoprotein Analysis: Phos-tag acrylamide is employed for electrophoretic separation and detection of phosphoproteins. It enables researchers to study changes in phosphoprotein mobility.

These Phos-tag-based techniques contribute significantly to phosphoproteomics research and hold promise for advancing life sciences.

Survivin Suppression in Cancer Treatment

The compound 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (YM155 monobromide) acts as a novel small-molecule survivin suppressant. It down-regulates survivin expression and exhibits potent antitumor activity in hormone-refractory prostate carcinoma cells .

Colorimetric Sensing of Copper(II) Ions

Chemosensors based on 1,4-naphthoquinone detect the presence of Cu^2+ ions specifically among other transition metal ions. These sensors change color from orange to dark blue upon binding to Cu^2+. The ligands in these sensors coordinate with Cu^2+ through an amine nitrogen, a pyridine nitrogen, and a quinone oxygen .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with theOrganic Cation Transporter 1 (OCT1/SLC22A1) and OCT2 (SLC22A2) . These transporters play a crucial role in the uptake of various endogenous compounds and xenobiotics in many tissues.

Mode of Action

It’s known that similar compounds inhibit the uptake of a typical substrate via oct1, oct2, and oct3 . The compound’s interaction with its targets and the resulting changes would need further investigation.

Pharmacokinetics

Similar compounds are known to be taken up from the blood into hepatocytes and proximal tubular cells via oct1 and oct2, respectively . This suggests that the compound may have similar ADME properties.

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-15-6-4-8-16(12-15)25-19(28)14-26-18-9-5-11-24-20(18)21(29)27(22(26)30)13-17-7-2-3-10-23-17/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOONRGUUACMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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